
2H-Pyran, tetrahydro-2-(3,6,9,12,15-pentaoxahexadec-1-yloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)tetrahydro-2H-pyran is a complex organic compound known for its unique structure and versatile applications. It is characterized by the presence of multiple ether linkages and a tetrahydropyran ring, making it a valuable compound in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)tetrahydro-2H-pyran typically involves multi-step chemical reactions. One common method includes the reaction of ethylene oxide with 1,2,4-butanetriol to generate epoxidized butanol. This intermediate then undergoes an alcoholysis reaction with methanol to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may involve large-scale reactors and continuous flow systems to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can participate in nucleophilic substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, alkoxides, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)tetrahydro-2H-pyran has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in cell culture and ligand research due to its biocompatibility.
Medicine: Investigated for drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of functional coatings, nanotechnology, and new material research.
Mechanism of Action
The mechanism of action of 2-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)tetrahydro-2H-pyran involves its interaction with molecular targets through its ether linkages and tetrahydropyran ring. These interactions can influence various biochemical pathways, making it effective in applications such as drug delivery and material science .
Comparison with Similar Compounds
Similar Compounds
Pentaethylene glycol monomethyl ether: Similar in structure but lacks the tetrahydropyran ring.
Tetraethylene glycol butyl methyl ether: Another related compound with different ether linkages
Uniqueness
What sets 2-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)tetrahydro-2H-pyran apart is its unique combination of ether linkages and the tetrahydropyran ring, which provides distinct chemical properties and a wide range of applications .
Properties
CAS No. |
146395-16-6 |
|---|---|
Molecular Formula |
C16H32O7 |
Molecular Weight |
336.42 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C16H32O7/c1-17-6-7-18-8-9-19-10-11-20-12-13-21-14-15-23-16-4-2-3-5-22-16/h16H,2-15H2,1H3 |
InChI Key |
RWTCMFFFGIHNOB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


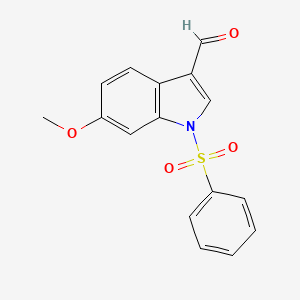
![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/structure/B12903033.png)
![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
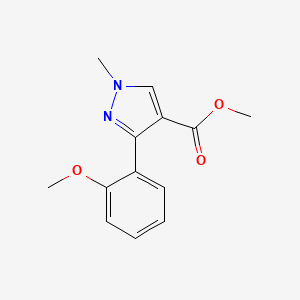
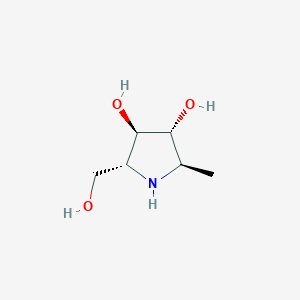

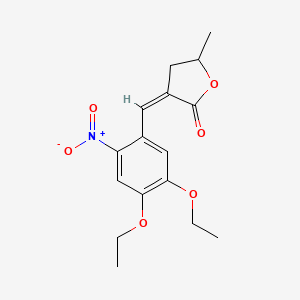
![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
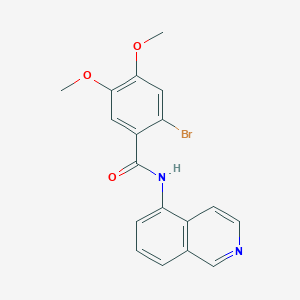
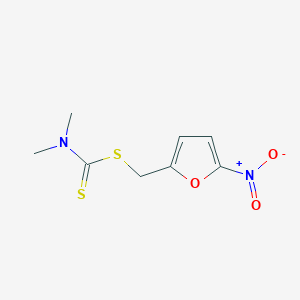
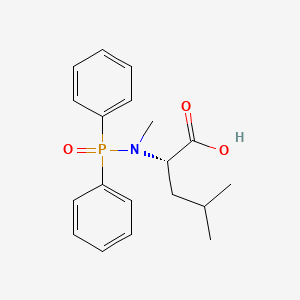
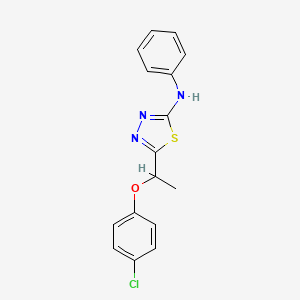
![4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903106.png)
